2,3-Dimethoxy-5-methylhydroquinone

Description

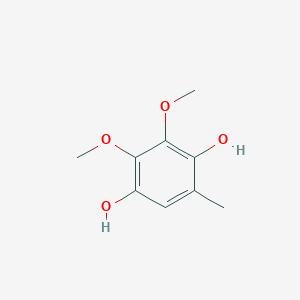

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBZYDDWLLIJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457910 | |

| Record name | 2,3-dimethoxy-5-methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-90-8 | |

| Record name | 2,3-Dimethoxy-5-methyl-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediol, 2,3-dimethoxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dimethoxy-5-methylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxy-5-methylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXY-5-METHYL-1,4-BENZENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DF7Q4S5WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history and discovery of 2,3-Dimethoxy-5-methylhydroquinone

An In-Depth Technical Guide to 2,3-Dimethoxy-5-methylhydroquinone: From Discovery to Core Biochemical Function

Preamble: The Unseen Core of a Ubiquitous Molecule

In the vast landscape of biochemistry, some molecules gain prominence not as standalone effectors, but as critical precursors to larger, vital players. Such is the story of this compound. Its history is inextricably woven into the discovery and understanding of one of the most fundamental components of cellular respiration and antioxidant defense: Coenzyme Q10 (CoQ10). This guide delves into the technical history, synthesis, and biological significance of this hydroquinone, providing researchers and drug development professionals with a comprehensive understanding of its pivotal role.

Part 1: A Discovery by Proxy: The Unveiling of the Ubiquinone Structure

The journey to identifying this compound begins not with its own isolation, but with the relentless exploration of mitochondrial bioenergetics in the mid-20th century.[1]

The Dawn of Coenzyme Q

In 1957, within the fertile research environment of the University of Wisconsin's Institute for Enzyme Research, Frederick L. Crane and his team isolated a lipid-soluble, orange-yellow crystalline substance from beef heart mitochondria.[2][3][4] This compound was observed to be a crucial component of the mitochondrial electron transport chain. Initially designated Q-275, its quinone nature was quickly identified.[4][5] Concurrently, Professor R.A. Morton in the UK proposed the name "ubiquinone," a portmanteau reflecting its seemingly ubiquitous presence in animal tissues.[5][6]

The Structural Revelation

The definitive breakthrough came in 1958 when Dr. Karl Folkers and his research group at Merck, Sharp and Dohme Laboratories meticulously determined the precise chemical structure of this new coenzyme.[3][4][6][7][8] They identified it as 2,3-dimethoxy-5-methyl-6-decaprenyl-1,4-benzoquinone .[4][6] This landmark elucidation revealed two key moieties: a long, 10-unit isoprenoid tail and a benzoquinone "head."

It was this "head" that implicitly brought our subject to light. The oxidized benzoquinone ring, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, and its reduced hydroquinone form, This compound , were now identified as the core functional group of this vital new coenzyme, Coenzyme Q10.

Part 2: The Chemist's Challenge: Synthesizing the Core

With the structure of CoQ10 unveiled, the focus for organic chemists turned to its total synthesis. This endeavor elevated this compound (and its oxidized quinone form, often referred to as Coenzyme Q0) from a structural component to a critical synthetic intermediate. Numerous strategies have since been developed, often starting from readily available phenolic compounds.

Representative Synthetic Pathways

Several viable synthetic routes have been established, showcasing different strategic approaches to constructing the substituted benzene ring:

-

From Gallic Acid: A convenient synthesis has been developed starting from gallic acid, a natural product that can be extracted from sources like mango kernels.[9]

-

From Vanillin: Another route begins with vanillin, proceeding through a nitration and methylation sequence to build the required substitution pattern.[10]

-

From Trimethoxytoluene: Oxidation of 3,4,5-trimethoxytoluene using reagents like hydrogen peroxide or ammonium persulfate provides another direct path to the quinone core.[11][12]

The choice of pathway often depends on the desired scale, cost of starting materials, and tolerance for specific reagents.

Experimental Protocol: Synthesis from Gallic Acid

This protocol outlines a multi-step synthesis of the oxidized form, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Ubiquinone Q0), starting from gallic acid. The final step would be a simple reduction to yield the target hydroquinone.

Workflow: Synthesis of Ubiquinone Q0 from Gallic Acid

Caption: Multi-step synthesis of Ubiquinone Q0 from Gallic Acid.

Step-by-Step Methodology: [9]

-

Esterification: Gallic acid is fully methylated and esterified using dimethyl sulphate (DMS) and potassium carbonate (K2CO3) with tetra-n-butylammonium iodide (TBAI) as a phase-transfer catalyst to yield methyl 3,4,5-trimethoxybenzoate. The use of a PTC provides a quantitative yield.

-

Hydrazinolysis: The resulting ester is treated with hydrazine hydrate (N2H4.H2O) in methanol to form 3,4,5-trimethoxybenzohydrazide.

-

Oxidation to Aldehyde: The hydrazide is then oxidized using potassium ferricyanide (K3Fe(CN)6) in the presence of an ammonia solution to yield 3,4,5-trimethoxybenzaldehyde. Dichloromethane (DCM) is an optimal solvent for this step.

-

Reduction to Toluene: The aldehyde is reduced to 3,4,5-trimethoxytoluene. While several reducing agents can be employed, the Clemmensen reduction (using amalgamated zinc and hydrochloric acid in a toluene medium) provides a good yield.

-

Oxidative Demethylation: Finally, the trimethoxytoluene is oxidized using hydrogen peroxide (50% H2O2) in formic acid to yield the target 2,3-dimethoxy-5-methyl-1,4-benzoquinone.

-

Reduction to Hydroquinone (Final Step): The benzoquinone can be readily reduced to the final product, this compound, using a mild reducing agent like sodium dithionite or catalytic hydrogenation.

Part 3: The Biological Imperative: A Precursor and an Antioxidant

The significance of this compound is rooted in its dual biological roles: as the functional head of CoQ10 and as a potent antioxidant in its own right.

The Coenzyme Q10 Biosynthetic Pathway

The human body synthesizes CoQ10 through a complex, multi-step pathway that primarily occurs on the matrix face of the inner mitochondrial membrane.[13][14] The process involves a coordinated assembly of enzymes known as the "CoQ synthome" or "Complex Q".[13][15]

The pathway can be broadly divided into three main stages:[16]

-

Synthesis of the Benzoquinone Head: The aromatic ring precursor, 4-hydroxybenzoate (4-HB), is derived from the essential amino acid tyrosine in mammals.[13][16][17]

-

Synthesis of the Isoprenoid Tail: The 10-unit polyisoprenoid chain (decaprenyl diphosphate) is synthesized via the mevalonate pathway, the same pathway responsible for cholesterol synthesis.[15][16]

-

Condensation and Modification: The 4-HB head and the isoprenoid tail are condensed. This is followed by a series of enzymatic modifications—including hydroxylations, methylations, and decarboxylation—to produce the final Coenzyme Q10 molecule.[18]

Diagram: Coenzyme Q10 Biosynthesis

Sources

- 1. Discovery of ubiquinone (coenzyme Q) and an overview of function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medlink.com [medlink.com]

- 3. researchgate.net [researchgate.net]

- 4. coq10.co.nz [coq10.co.nz]

- 5. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 6. A brief history of the discovery of Coenzyme Q10 [q10facts.com]

- 7. pharmanord.com [pharmanord.com]

- 8. biographicalmemoirs.org [biographicalmemoirs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]

- 12. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]

- 13. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. portlandpress.com [portlandpress.com]

- 16. researchgate.net [researchgate.net]

- 17. CoQ10 a super-vitamin: review on application and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

A Technical Guide to the Occurrence, Biosynthesis, and Analysis of 2,3-Dimethoxy-5-methylhydroquinone and its Natural Analogs in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,3-Dimethoxy-5-methylhydroquinone, a compound of significant interest due to its potent antioxidant properties. A critical examination of available scientific literature reveals that this specific hydroquinone derivative is predominantly of synthetic origin and is not a naturally occurring plant metabolite. Acknowledging this, the guide expands its scope to focus on structurally similar, naturally occurring methoxylated and methylated hydroquinones and benzoquinones found in the plant kingdom. We will delve into the established biosynthetic pathways of these natural analogs, their diverse pharmacological activities, and the analytical methodologies crucial for their extraction, isolation, and quantification. This comprehensive overview aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this class of compounds.

The Synthetic Origin of this compound

Initial interest in this compound often stems from its relationship with Coenzyme Q10 and its potential as a bioactive molecule. However, a thorough review of scientific databases, including the Human Metabolome Database, indicates that this compound is not recognized as a naturally occurring metabolite in plants or other organisms.[1] It is primarily synthesized chemically, with various methods available for its production from precursors like p-hydroxytoluene or 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀).[2][3]

This distinction is crucial for researchers in natural product chemistry and drug development, as the focus shifts from isolation from natural sources to the study of its synthetic production and the exploration of naturally occurring compounds with similar structural features and biological activities.

Natural Occurrence of Structurally Related Hydroquinones and Benzoquinones in Plants

While this compound itself is not found in nature, a variety of other methoxylated and alkylated hydroquinones and their oxidized counterparts, benzoquinones, are widespread in the plant kingdom. These compounds play significant roles in plant defense and physiology and have garnered attention for their potential therapeutic applications.

Simple hydroquinone and its glycoside, arbutin, are found in a number of plant families.[4][5] More complex, substituted hydroquinones and benzoquinones are also prevalent. For instance, sorgoleone, a lipidic benzoquinone, is exuded by the root hairs of Sorghum bicolor.[6][7] The structural diversity of these compounds is vast, with variations in the pattern of hydroxylation, methoxylation, and the nature of alkyl side chains.

Below is a table summarizing the occurrence of some representative naturally occurring hydroquinones and benzoquinones in plants:

| Compound Name | Structure | Plant Source(s) | Plant Family | Reference(s) |

| Hydroquinone | 1,4-dihydroxybenzene | Rhodiola sacra (roots), Cnestis ferruginea (leaves) | Crassulaceae, Connaraceae | [4] |

| Arbutin (Hydroquinone β-D-glucopyranoside) | Arctostaphylos uva-ursi, Pyrus communis (pears), wheat products | Ericaceae, Rosaceae | [5][8] | |

| 2,6-Dimethoxy-p-benzoquinone | Flacourtia jangomas | Flacourtiaceae | ||

| Sorgoleone | 2-hydroxy-5-methoxy-3-[(Z,Z)-8',11',14'-pentadecatriene]-p-benzoquinone | Sorghum bicolor (root exudates) | Poaceae | [6][7] |

| 2-Methoxy-1,3,6-trihydroxyanthraquinone | Morinda species | Rubiaceae | [9] |

Biosynthesis of Plant-Derived Benzoquinones

The biosynthesis of the benzoquinone ring in plants can follow several pathways, primarily originating from aromatic amino acids or through the polyketide pathway.

The biosynthesis of plastoquinone and ubiquinone, essential electron carriers, provides a well-studied model for benzoquinone formation.[10][11] The aromatic ring of these molecules is derived from the amino acid tyrosine. In the case of ubiquinone, phenylalanine can also serve as a precursor.[10][11]

Another significant route to substituted benzoquinones is the polyketide pathway. This pathway is responsible for the biosynthesis of a wide range of plant phenolics. In the case of sorgoleone in Sorghum bicolor, the biosynthesis begins with a fatty acyl-CoA starter unit and involves a type III polyketide synthase that catalyzes the condensation of three malonyl-CoA units.[6][7] Subsequent methylation and hydroxylation steps lead to the final benzoquinone structure.[6][7]

Caption: Biosynthetic pathway of sorgoleone.

Comparative Biological Activities

This compound is recognized for its potent antioxidant and free radical scavenging properties, which underpin its inhibitory effects on lipid peroxidation.[12] Its potential to mitigate oxidative stress-induced cellular damage is a key area of research.

Naturally occurring hydroquinones and benzoquinones also exhibit a broad spectrum of biological activities, with antioxidant capacity being a prominent feature.[4][13][14][15] This antioxidant activity is attributed to the ability of the hydroquinone moiety to donate hydrogen atoms, thereby neutralizing free radicals. The presence of electron-donating groups, such as methoxy and alkyl groups, can modulate this activity.

Beyond antioxidant effects, plant-derived quinones have been reported to possess various other pharmacological properties, including:

-

Antimicrobial activity

-

Anti-inflammatory effects

-

Anticancer properties

-

Diuretic and purgative actions [16]

The specific biological activities are highly dependent on the individual chemical structure of the quinone compound.

Methodologies for Extraction, Isolation, and Analysis

The accurate quantification and characterization of hydroquinones and benzoquinones in plant matrices require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Extraction

The choice of extraction solvent and method is critical for the efficient recovery of the target compounds. A typical extraction procedure involves:

-

Sample Preparation: Plant material is dried and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A suitable solvent, often a mixture of polar and non-polar solvents like methanol/dichloromethane, is used to extract the compounds. Maceration, sonication, or Soxhlet extraction can be employed.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is a complex mixture of various phytochemicals. Chromatographic techniques are essential for the isolation and purification of the target hydroquinones. Column chromatography using silica gel or other stationary phases is a common first step, followed by preparative HPLC for final purification.

Quantification: A Detailed HPLC Protocol

HPLC is a reliable and widely used method for the quantitative analysis of hydroquinones in plant extracts.[8][17][18] Below is a detailed, step-by-step protocol for the quantification of a representative hydroquinone, such as arbutin, which can be adapted for other similar compounds.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid or phosphoric acid (analytical grade)

-

Reference standards of the target hydroquinone(s)

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is often optimal. For example, a gradient of water (with 0.1% formic acid) and methanol.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 289 nm (or the absorbance maximum of the target compound)

-

Injection Volume: 10 µL

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Preparation of Sample Solutions:

-

Accurately weigh the dried plant extract.

-

Dissolve the extract in methanol to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak of the target compound in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Quantify the amount of the compound in the sample by using the calibration curve generated from the standard solutions.

-

Method Validation:

For reliable results, the analytical method should be validated according to ICH guidelines, assessing parameters such as:

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Caption: HPLC workflow for hydroquinone analysis.

Conclusion

While this compound is a synthetically derived compound, its structural motifs are represented in a diverse array of naturally occurring hydroquinones and benzoquinones in the plant kingdom. Understanding the biosynthesis, biological activities, and analytical methodologies for these natural analogs is of paramount importance for researchers in natural product chemistry, pharmacology, and drug development. The insights and protocols provided in this guide serve as a foundational resource for the exploration and utilization of this significant class of bioactive molecules. Future research should continue to focus on the discovery of novel, naturally occurring quinones, the elucidation of their biosynthetic pathways, and the comprehensive evaluation of their therapeutic potential.

References

- Dayan, F. E., et al. (2007). Biosynthesis of lipid resorcinols and benzoquinones in isolated secretory plant root hairs. Journal of Experimental Botany, 58(12), 3349-3357. [Link]

- Semantic Scholar. (n.d.). Biosynthesis of lipid resorcinols and benzoquinones in isolated secretory plant root hairs.

- Rychlińska, I., & Nowak, S. (2012). Quantitative Determination of Arbutin and Hydroquinone in Different Plant Materials by HPLC. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 40(2), 109-113. [Link]

- ResearchGate. (n.d.). Biosynthesis of lipid resorcinols and benzoquinones in isolated secretory plant root hairs.

- Wang, Y., & Liu, C. (2016). Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering. Frontiers in Plant Science, 7, 1879. [Link]

- PubMed Central. (2016). Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering. Frontiers in Plant Science, 7, 1879. [Link]

- Prieto-González, E. A., et al. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 356. [Link]

- Semantic Scholar. (2012). Quantitative Determination of Arbutin and Hydroquinone in Different Plant Materials by HPLC.

- Pulsus Group. (2022). Natural hydroquinones' antioxidant activity.

- Karli, I. Ö., et al. (2015). Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry.

- PubMed. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants (Basel), 11(2), 356. [Link]

- ResearchGate. (n.d.). Quantitative Determination of Arbutin and Hydroquinone in Different Plant Materials by HPLC.

- ResearchGate. (n.d.). (PDF) Antioxidant Activity of Natural Hydroquinones.

- MDPI. (2023). Research Progress on Chemical Compositions, Pharmacological Activities, and Toxicities of Quinone Compounds in Traditional Chinese Medicines. Toxics, 11(7), 559. [Link]

- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0246128).

- ChemBK. (n.d.). This compound.

- PubMed. (2015). Rapid method for the quantification of hydroquinone concentration: chemiluminescent analysis. Luminescence, 30(5), 617-621. [Link]

- ResearchGate. (n.d.). Methoxylated flavones: Occurrence, importance, biosynthesis.

- PubMed Central. (2015). Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes.

- ResearchGate. (n.d.). Distribution of Naturally Occurring Anthraquinones, Iridoids and Flavonoids from Morinda genus: Chemistry and Biological activity.

- PubMed. (1996). Human exposure to naturally occurring hydroquinone. Journal of Toxicology and Environmental Health, 47(1), 31-46. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. chembk.com [chembk.com]

- 3. 2,3-Dimethoxy-5-methyl-1,4-hydroquinone synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Human exposure to naturally occurring hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. researchgate.net [researchgate.net]

- 10. Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]

- 12. mybiosource.com [mybiosource.com]

- 13. pulsus.com [pulsus.com]

- 14. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Quantitative Determination of Arbutin and Hydroquinone in Different Plant Materials by HPLC | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethoxy-5-methylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dimethoxy-5-methylhydroquinone (DMH), a key intermediate in the synthesis of Coenzyme Q10 and a compound of interest in the cosmetic and pharmaceutical industries. This document delves into the structural, spectral, and solution properties of DMH, offering a foundational understanding for researchers and professionals engaged in its application and development. The guide synthesizes available data on its molecular structure, solubility, and spectroscopic characteristics, and outlines established methodologies for its analysis.

Introduction: The Significance of this compound

This compound, also known as Ubiquinol-0, is a substituted hydroquinone derivative that plays a crucial role as a precursor in the biosynthesis of Coenzyme Q10 (CoQ10). CoQ10 is an essential component of the electron transport chain and a potent antioxidant, making DMH a compound of significant interest for applications in health and wellness.[1] Its antioxidant properties have also led to its exploration in cosmetics as a whitening, antioxidant, and anti-wrinkle agent.[2] Furthermore, it has been investigated for the treatment of skin problems related to melanin pigmentation.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug development, formulation, and quality control.

This guide provides an in-depth analysis of the structural and chemical properties of DMH, supported by available experimental and predicted data. It is designed to be a practical resource for scientists, offering not only data but also insights into the experimental techniques used for its characterization.

Molecular Structure and Properties

The fundamental characteristics of a molecule are dictated by its structure. For this compound, these properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₄ | [3] |

| Molecular Weight | 184.19 g/mol | [3] |

| Appearance | White to light yellow crystalline or crystalline powder | [2] |

| Melting Point | 74.5-75.5 °C | [3] |

| Boiling Point (Predicted) | 340.3 ± 37.0 °C | [3] |

| Density (Predicted) | 1.223 ± 0.06 g/cm³ | [3] |

| Refractive Index (Predicted) | 1.553 | [3] |

| pKa (Predicted) | 10.45 ± 0.28 | [3] |

The structural formula of this compound is presented in Figure 1.

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of DMH is a critical parameter for its formulation and delivery.

-

Aqueous Solubility: this compound is reported to be insoluble in water.[2]

-

Organic Solvent Solubility: It is soluble in organic solvents such as methanol and ethanol.[2] It is also slightly soluble in chloroform.[3]

Experimental Protocol for Solubility Determination:

A standard method for determining the solubility of a compound like DMH involves the shake-flask method followed by a suitable analytical technique for quantification.

-

Preparation of Saturated Solutions:

-

Add an excess amount of DMH to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the concentration of DMH in the original saturated solution based on the dilution factor.

-

Sources

Introduction: Unveiling a Keystone Antioxidant and Synthetic Precursor

An In-Depth Technical Guide to 2,3-Dimethoxy-5-methylhydroquinone (Ubiquinol-0)

This compound, also known by its synonym Ubiquinol-0, is a highly functionalized aromatic compound belonging to the hydroquinone family. While structurally simple, it represents a critical nexus of industrial synthesis and biological activity. Its primary significance lies in its role as the foundational aromatic core for the biosynthesis and chemical synthesis of the entire Coenzyme Q (CoQ) series, most notably Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain.[1][2][3]

Beyond its role as a precursor, its inherent chemical architecture—a benzene ring substituted with two hydroxyl and two methoxy groups—endows it with potent antioxidant properties.[4][5] This dual identity as both a synthetic building block and an active antioxidant makes it a subject of significant interest for researchers, chemists, and formulation scientists in the pharmaceutical, cosmetic, and food science industries. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and core applications, grounded in established scientific principles and methodologies.

Part 1: Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. This section details the fundamental characteristics of this compound.

Structure and Core Properties

The compound, with the Chemical Abstracts Service (CAS) number 3066-90-8 , is a substituted 1,4-benzenediol.[6] The strategic placement of electron-donating methoxy and hydroxyl groups on the aromatic ring dictates its reactivity and antioxidant potential.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3066-90-8 | [4],,[6] |

| Molecular Formula | C₉H₁₂O₄ | [4],,[6] |

| Molecular Weight | 184.19 g/mol | ,[6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 74.5 - 79 °C | [4],,[7] |

| Boiling Point | 340.3 °C (Predicted) | ,[7] |

| Solubility | Soluble in methanol and chloroform; insoluble in water. | [4],[7] |

| Synonyms | 2,3-Dimethoxy-5-methyl-1,4-benzenediol, Ubiquinol 0 | ,[6],[5] |

Mechanism of Action: The Redox-Active Hydroquinone Core

The defining characteristic of the hydroquinone family is its potent antioxidant activity, which stems from the ability of the two hydroxyl groups to donate hydrogen atoms (protons and electrons) to neutralize free radicals.[8] This process converts the hydroquinone into its oxidized form, a stable benzoquinone. This redox cycling is the causal basis for its function as a free radical scavenger, which is crucial for mitigating oxidative stress.

Caption: Redox cycle of hydroquinone neutralizing free radicals.

Part 2: Synthesis Methodologies

The industrial and laboratory-scale preparation of this compound is pivotal for the subsequent synthesis of CoQ10. Several synthetic routes have been developed, typically involving the construction and functionalization of the benzene ring.

Protocol 1: Oxidative Demethylation of 2,3,4,5-Tetramethoxytoluene

This method is a well-documented pathway used in the synthesis of Coenzyme Q10 precursors.[1][9] The logic behind this approach is the selective oxidation of a fully methoxylated, stable precursor to unmask the reactive hydroxyl groups of the hydroquinone. Ceric ammonium nitrate is a powerful oxidizing agent suitable for this transformation.

Experimental Protocol:

-

Reaction Setup: Prepare a solution of 2,3,4,5-tetramethoxytoluene (17 g) in a 7:3 mixture of acetonitrile/water (400 ml). Add Pyridine-2,6-dicarboxylate (33.4 g) to the solution. Cool the mixture to 0°C in an ice bath with continuous stirring.[1][9]

-

Oxidant Preparation: In a separate vessel, prepare a solution of ceric ammonium nitrate (110 g) in a 1:1 mixture of acetonitrile/water (400 ml). Cool this solution to 0°C.[1][9]

-

Oxidation: Slowly add the cold ceric ammonium nitrate solution to the stirred tetramethoxytoluene solution over a period of 20 minutes, maintaining the temperature at 0°C.[1][9]

-

Reaction Progression: After the addition is complete, continue stirring the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature and stir for another 10 minutes.[1]

-

Workup and Extraction: Pour the reaction mixture into 400 ml of water. Extract the aqueous phase with methyl chloride.

-

Purification: Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by chromatography on silica gel using a hexane/ethyl acetate (20:1) eluent to yield the final product.[1]

Caption: Workflow for the synthesis via oxidative demethylation.

Part 3: Core Applications in Research and Development

The utility of this compound is primarily demonstrated in its application as a crucial intermediate and a functional antioxidant.

Keystone Intermediate in Coenzyme Q10 Synthesis

The most significant application of this compound is its role as the aromatic "head" in the total synthesis of Coenzyme Q10.[10] CoQ10 consists of this benzoquinone core attached to a ten-unit isoprenoid side chain.[3] The synthesis involves a coupling reaction between the hydroquinone (or its corresponding quinone) and a suitable decaprenyl derivative, such as isodecaprenol.[1]

This self-validating system—where a key biological molecule's precursor is synthesized—highlights the trustworthiness of this chemical pathway. The purity and reactivity of the hydroquinone intermediate are paramount to achieving a high yield and isomeric purity of the final CoQ10 product.

Caption: Schematic of Coenzyme Q10 synthesis.

Applications in Topical Formulations (Cosmeceuticals)

Leveraging its intrinsic antioxidant properties, this compound is explored for use in advanced cosmetic and dermatological formulations.[7] Its ability to scavenge reactive oxygen species (ROS) makes it a candidate for protecting the skin against oxidative damage induced by environmental stressors like UV radiation. This mechanism underpins its potential use as an anti-wrinkle and skin-whitening agent, as oxidative stress is a key contributor to photoaging and melanin overproduction.[7]

Part 4: Safe Handling and Storage

As with any reactive chemical, adherence to strict safety and storage protocols is essential to ensure user safety and maintain compound integrity.

GHS Hazard Information

The compound is classified with the following hazards, requiring appropriate personal protective equipment (PPE) during handling.

| Hazard Code | Description | GHS Class | Source(s) |

| H315 | Causes skin irritation | Skin Irrit. 2 | ,[11] |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | ,[11] |

| H335 | May cause respiratory irritation | STOT SE 3 | ,[11] |

Storage and Stability

To prevent degradation and oxidation, this compound must be stored under controlled conditions.

-

Temperature: Store at <-15°C for long-term stability.

-

Atmosphere: Keep under an inert gas, such as nitrogen or argon, to prevent air oxidation.

-

Light: Protect from light, as the compound can be light-sensitive.[5]

-

Container: Store in a tightly sealed container in a dry, well-ventilated place.[7]

Conclusion

This compound (Ubiquinol-0) is a molecule of significant scientific and commercial value. Its robust antioxidant activity, derived from its redox-active hydroquinone core, makes it a functional ingredient in its own right. However, its primary importance is firmly established as the indispensable aromatic precursor for the synthesis of Coenzyme Q10. The methodologies for its synthesis are well-defined, providing a reliable supply for pharmaceutical and cosmeceutical applications. For researchers and developers, a deep understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in creating next-generation health and wellness products.

References

- ChemBK. (2024). This compound.

- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0246128).

- Google Patents. (n.d.). US6686485B2 - Synthesis of coenzyme Q10, ubiquinone.

- PMC - PubMed Central. (n.d.). Synthesis of the Key Intermediate of Coenzyme Q10.

- Google Patents. (n.d.). US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.

- PMC - PubMed Central. (2018). CoQ10 a super-vitamin: review on application and biosynthesis.

- Chongqing Chemdad Co., Ltd. (n.d.). 2,3-Dimethoxy-5-methyl-1,4-hydroquinone.

- Google Patents. (n.d.). The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).

- Frontiers. (n.d.). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering.

- PubChem. (n.d.). 2,3-Dimethoxy-5-methyl-1,4-benzoquinone.

- PMC - PubMed Central - NIH. (n.d.). Antioxidant Activity of Natural Hydroquinones.

- Journal of Beijing University of Chemical Technology. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone.

- Pulsus Group. (2022). Natural hydroquinones' antioxidant activity.

- PubChem. (n.d.). 2,3-Dimethoxy-5-methyl-1,4-benzenediol.

Sources

- 1. US6686485B2 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]

- 2. CoQ10 a super-vitamin: review on application and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 4. mybiosource.com [mybiosource.com]

- 5. 2,3-Dimethoxy-5-methyl-1,4-hydroquinone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]

- 10. Synthesis of the Key Intermediate of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dimethoxy-5-methyl-1,4-benzenediol | C9H12O4 | CID 11183027 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethoxy-5-methylhydroquinone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dimethoxy-5-methylhydroquinone (CAS 3066-90-8), a key antioxidant and a reduced form of Coenzyme Q₀. As a critical intermediate in various biochemical pathways and a subject of interest in pharmaceutical and cosmetic research, unambiguous structural confirmation is paramount. This document synthesizes experimental and theoretical spectroscopic data across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive analytical blueprint for this molecule. Methodologies, data interpretation, and the causality behind spectral features are discussed in detail to support researchers in their identification and quality control efforts.

Introduction and Molecular Structure

This compound, also known as Ubiquinol-0, is the fully reduced form of Coenzyme Q₀.[1] Its antioxidant properties stem from the two hydroxyl groups on the benzene ring, which can readily donate hydrogen atoms to neutralize free radicals, converting the molecule to its oxidized ubiquinone form.[2][3] This redox capability is central to its biological function and its application as a protective agent against oxidative stress.[4]

Accurate characterization is essential to distinguish it from its oxidized counterpart, 2,3-dimethoxy-5-methyl-p-benzoquinone, as their biological activities and stabilities differ significantly. Spectroscopic techniques provide the necessary tools for this differentiation and for confirming the molecular integrity of synthesized or isolated material.

The molecular formula of the compound is C₉H₁₂O₄, with a monoisotopic mass of 184.0736 Da.[1]

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides a unique fingerprint of the hydrogen atoms in the molecule. The analysis of chemical shift (δ), integration, and multiplicity confirms the arrangement of substituents on the hydroquinone ring.

Experimental Data: A reported ¹H NMR spectrum acquired at 300 MHz provides the following key signals.[5]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Structural Fragment |

| Aromatic-H | 6.48 | Singlet (s) | 1H | H on C6 |

| Methoxy-H | 3.91, 3.88 | Singlet (s) | 6H (total) | -OCH₃ at C2 and C3 |

| Methyl-H | 2.17 | Singlet (s) | 3H | -CH₃ at C5 |

| Hydroxyl-H | (Variable) | Broad Singlet (s) | 2H | -OH at C1 and C4 |

Note: The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature, and they may not always be observed or may appear as a very broad signal.

Interpretation and Causality:

-

Aromatic Proton (6.48 ppm): The single aromatic proton at C6 appears as a singlet because it has no adjacent protons to couple with. Its chemical shift is in the expected aromatic region, shifted upfield due to the strong electron-donating effects of the two hydroxyl and two methoxy groups.

-

Methoxy Protons (3.91, 3.88 ppm): The six protons of the two methoxy groups appear as sharp singlets. The slight difference in their chemical shifts suggests they are in minimally different chemical environments. These signals are characteristic of methoxy groups attached to an aromatic ring.

-

Methyl Protons (2.17 ppm): The three protons of the methyl group at C5 also appear as a singlet, as they are not coupled to any neighboring protons. This signal is typical for a methyl group attached to an aromatic system.

¹³C NMR Spectroscopy (Carbon NMR)

Predicted Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Inferred Structural Fragment |

| C1, C4 | 140-145 | Ar-C attached to -OH |

| C2, C3 | 135-140 | Ar-C attached to -OCH₃ |

| C5 | 120-125 | Ar-C attached to -CH₃ |

| C6 | 110-115 | Ar-C attached to -H |

| C2-OCH₃, C3-OCH₃ | 55-61 | Methoxy Carbons |

| C5-CH₃ | 15-20 | Methyl Carbon |

Interpretation and Causality:

-

Quaternary Carbons (C1-C5): The carbons bearing the oxygen substituents (C1, C2, C3, C4) are the most downfield-shifted in the aromatic region due to the electronegativity of oxygen. Carbons attached to hydroxyl groups (C1, C4) are expected to be slightly more downfield than those attached to methoxy groups.

-

Aromatic CH Carbon (C6): The single protonated aromatic carbon is expected to be the most upfield-shifted of the ring carbons, consistent with its higher electron density.

-

Aliphatic Carbons: The methoxy carbons appear in the typical 55-61 ppm range, while the ring-attached methyl group is expected in the 15-20 ppm range.

Experimental Protocol: NMR Sample Preparation and Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key diagnostic feature is the presence of hydroxyl groups, which distinguishes it from its benzoquinone form.

Predicted Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3550-3200 | O-H Stretch | Strong, Broad | Hydroxyl (-OH) |

| 3050-3000 | C-H Stretch (Aromatic) | Medium | Ar-H |

| 2950-2850 | C-H Stretch (Aliphatic) | Medium | -CH₃, -OCH₃ |

| 1600-1450 | C=C Stretch | Medium-Strong | Aromatic Ring |

| 1260-1200 | C-O Stretch (Aryl Ether) | Strong | Ar-O-CH₃ |

| 1150-1085 | C-O Stretch (Phenol) | Strong | Ar-OH |

Expert Insights:

-

The most critical absorption is the broad O-H stretch centered around 3400 cm⁻¹. Its broadness is a result of intermolecular hydrogen bonding between the hydroquinone molecules. This band is completely absent in the spectrum of the oxidized benzoquinone, making it a definitive marker for the hydroquinone form.

-

The strong C-O stretching bands confirm the presence of both the phenol-type and aryl ether linkages.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns observed in MS/MS experiments can further validate the structure.

Predicted Data:

| Ion | m/z (Monoisotopic) | Technique | Note |

| [M]⁺˙ | 184.0736 | EI | Molecular Ion |

| [M+H]⁺ | 185.0814 | ESI, CI | Protonated Molecule |

| [M+Na]⁺ | 207.0633 | ESI | Sodium Adduct |

Interpretation and Causality: The molecular ion peak at m/z 184 is the primary indicator of the compound's identity. This is 2 mass units higher than the molecular ion of its oxidized form (m/z 182), providing a clear method of differentiation.

Proposed Fragmentation Pathway (Electron Ionization - EI): In EI-MS, the molecular ion is energetically unstable and undergoes fragmentation. A primary and highly favorable fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, which is a common fragmentation for aryl methyl ethers.

Figure 3: A primary proposed fragmentation pathway for the molecular ion of this compound.

-

Loss of Methyl Radical (m/z 169): The initial loss of a methyl group (15 Da) from a methoxy substituent results in a stable fragment at m/z 169.

-

Loss of Carbon Monoxide (m/z 141): This m/z 169 fragment can subsequently lose a molecule of carbon monoxide (28 Da), a common secondary fragmentation for phenolic compounds, to yield a fragment at m/z 141.

Experimental Protocol: MS Data Acquisition (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ion Source Parameters: Optimize ESI source parameters, including capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, and drying gas flow and temperature.

-

Mass Analyzer Settings: Acquire data using a Time-of-Flight (TOF) analyzer in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ or [M+Na]⁺ ions and use it to calculate the elemental formula.

Integrated Spectroscopic Analysis and Conclusion

The structural confirmation of this compound is achieved by the congruent interpretation of data from multiple spectroscopic techniques.

-

¹H NMR confirms the substitution pattern on the aromatic ring: one aromatic proton, two distinct methoxy groups, and one methyl group.

-

IR Spectroscopy provides definitive evidence of the hydroquinone structure through the characteristic broad O-H absorption, which is absent in the benzoquinone form.

-

Mass Spectrometry confirms the molecular weight of 184 g/mol and provides fragmentation data consistent with the proposed structure, clearly distinguishing it from its oxidized analog (182 g/mol ).

Together, these techniques provide a robust and self-validating system for the identification and purity assessment of this compound, which is essential for its application in research and development.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11183027, 2,3-Dimethoxy-5-methyl-1,4-benzenediol.

- ChemBK. (2024, April 9). This compound.

- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.

- Lin, Y., et al. (2023). The Cocrystal of Ubiquinol: Improved Stability and Bioavailability. Pharmaceutics.

- Wikipedia. (n.d.). Ubiquinol.

- MolCoo. (2025, September 10). Coenzyme Q10 Impurities.

- Human Metabolome Database. (2021, September 10). Showing metabocard for this compound (HMDB0246128).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11183027, 2,3-Dimethoxy-5-methyl-1,4-benzenediol.

- Murphy, M. P., & Smith, R. A. (2011). Mitoquinone derivatives used as mitochondrially targeted antioxidants. U.S. Patent No. 7,888,334 B2.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

Sources

- 1. 2,3-Dimethoxy-5-methyl-1,4-benzenediol | C9H12O4 | CID 11183027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquinol - Wikipedia [en.wikipedia.org]

- 4. mybiosource.com [mybiosource.com]

- 5. US7888334B2 - Mitoquinone derivatives used as mitochondrially targeted antioxidants - Google Patents [patents.google.com]

redox potential of 2,3-Dimethoxy-5-methylhydroquinone

An In-depth Technical Guide to the Redox Potential of 2,3-Dimethoxy-5-methylhydroquinone (Ubiquinol-0)

Executive Summary

This compound, the reduced form of Coenzyme Q0 (CoQ0) and known as Ubiquinol-0, is the fundamental structure of the biologically vital ubiquinone family. Its capacity to undergo reversible oxidation-reduction reactions defines its role as a potent antioxidant and a key player in cellular bioenergetics. The redox potential of this molecule is the definitive quantitative measure of its electron-donating capability, directly influencing its efficacy in quenching reactive oxygen species (ROS) and its interaction with biological systems. This guide provides a comprehensive overview of the theoretical underpinnings of its redox chemistry, a detailed experimental protocol for the precise determination of its redox potential using cyclic voltammetry, and an analysis of its significance in research and development.

Introduction to this compound

This compound (IUPAC: 2,3-dimethoxy-5-methylbenzene-1,4-diol) is the fully reduced, or hydroquinone, form of Coenzyme Q0.[1][2] It represents the core benzoquinone structure from which the entire series of Coenzyme Q molecules, including the well-known Coenzyme Q10, is built. While longer-chain ubiquinols are membrane-bound, this compound's solubility in organic solvents like methanol and chloroform allows for its study in homogenous electrochemical systems.[3][4] Its primary biological and commercial interest lies in its potent antioxidant activity, acting as an electron donor to neutralize free radicals.[4][5] This function has led to its investigation for use in cosmetics as a whitening and anti-wrinkle agent and in pharmaceutical research for mitigating oxidative damage.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3066-90-8 | [3][4][6][7] |

| Molecular Formula | C₉H₁₂O₄ | [3][6][7] |

| Molecular Weight | 184.19 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 74.5-79 °C | [4] |

| Solubility | Soluble in methanol, ethanol, chloroform; insoluble in water | [3][4] |

| Synonyms | Ubiquinol-0, Coenzyme Q0 hydroquinone, 2,3-Dimethoxy-5-methyl-1,4-benzenediol | [1][8][9] |

Theoretical Framework: The Hydroquinone/Quinone Redox Couple

The function of this compound as a reducing agent is defined by its redox potential. This potential quantifies the tendency of the hydroquinone (the reduced form, H₂Q) to donate electrons and become its corresponding p-benzoquinone (the oxidized form, Q). This transformation is a reversible process involving the transfer of two electrons (2e⁻) and two protons (2H⁺).

H₂Q ⇌ Q + 2e⁻ + 2H⁺

The electrochemical potential of this couple is described by the Nernst equation, which relates the potential to the concentrations of the oxidized and reduced species and the pH of the solution. The formal potential (E°'), measured at standard conditions (equal concentrations of oxidant and reductant) and a specific pH, is the key parameter for comparing the antioxidant power of different molecules. A more negative redox potential indicates a stronger reducing agent (a better antioxidant).

Factors that critically influence the measured redox potential include:

-

pH: As the reaction involves protons, the potential is highly pH-dependent. In many systems, the potential becomes more negative (indicating stronger reducing power) as the pH increases.[10]

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize the reactants and products, thereby shifting the potential.

-

Ring Substituents: The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the hydroquinone ring are crucial. They increase the electron density on the ring, making it easier to remove electrons and thus lowering the redox potential compared to unsubstituted hydroquinone. This inherent chemical feature is the basis for the ubiquinone family's tailored biological function.

Caption: The reversible two-electron, two-proton redox reaction.

Experimental Determination via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the premier electrochemical technique for characterizing the redox behavior of molecules like hydroquinones.[11][12] It provides direct insight into the redox potential and the reversibility of the electron transfer process. The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.

Causality Behind Experimental Design

-

Three-Electrode System: A three-electrode setup (Working, Reference, and Counter electrodes) is essential. The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured, ensuring accuracy. The counter electrode completes the circuit without affecting the processes at the working electrode.

-

Supporting Electrolyte: An inert supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) is required to ensure the solution is conductive and to minimize unwanted potential drops. Its ions do not participate in the reaction at the electrode.

-

Aprotic Solvent: An aprotic (non-proton-donating) solvent like acetonitrile is often used to study the fundamental electron-transfer steps without the complexities of protonation/deprotonation from the solvent itself. Aqueous buffer solutions are used to understand the pH-dependent behavior.[13]

Detailed Protocol: Cyclic Voltammetry Analysis

This protocol provides a self-validating system for determining the formal redox potential (E°').

-

Preparation of Solutions:

-

Analyte Stock Solution (10 mM): Accurately weigh 18.42 mg of this compound and dissolve in 10.0 mL of acetonitrile.

-

Supporting Electrolyte Solution (0.1 M): Dissolve an appropriate amount of TBAP in acetonitrile to create a 0.1 M solution. This will be the primary solvent for the experiment.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell. Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Polish the working electrode with an alumina slurry, rinse thoroughly with deionized water and then the supporting electrolyte solution, and dry completely. This ensures a clean, reproducible surface.

-

Add 5.0 mL of the 0.1 M TBAP/acetonitrile solution to the cell.

-

-

Background Scan:

-

Immerse the electrodes in the solution. Run a cyclic voltammogram on the supporting electrolyte alone (a "blank" run) over the desired potential range (e.g., -0.5 V to +1.0 V). This establishes the baseline and ensures no interfering impurities are present.

-

-

Analyte Measurement:

-

Add a small, precise volume (e.g., 50 µL) of the 10 mM analyte stock solution to the cell to achieve a final concentration of approximately 0.1 mM.

-

Gently bubble the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Initiate the potential scan at a set scan rate (e.g., 100 mV/s). The potential is swept from a starting value to a vertex potential and then reversed.

-

-

Data Acquisition and Analysis:

-

Record the resulting voltammogram (current vs. potential). A reversible or quasi-reversible system will show two peaks: an anodic peak (Ipa) corresponding to the oxidation of the hydroquinone and a cathodic peak (Ipc) for the reduction of the newly formed quinone.[14]

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials from the graph.

-

Calculate the formal potential (E°') as the average of the two peak potentials: E°' = (Epa + Epc) / 2

-

The peak-to-peak separation (ΔEp = Epa - Epc) provides information on the kinetics of the electron transfer. For a reversible two-electron process, ΔEp is theoretically ~29.5 mV. Larger separations suggest slower kinetics.[12]

-

Caption: Experimental workflow for determining redox potential via CV.

Redox Potential Data and Interpretation

Direct, experimentally-verified redox potential values for this compound specifically are not widely reported in standard literature under a unified set of conditions. However, its identity as the parent structure of ubiquinones allows for highly relevant comparisons. The redox chemistry of the ubiquinone/ubiquinol system is extensively studied.

Table 2: Representative Redox Potentials of Ubiquinone Systems

| Redox Couple | Potential (E°' or Eₘ) | Conditions | Reference(s) |

| Ubiquinone (Q) / Ubiquinol (QH₂) | +0.045 V | vs. SHE, pH 7 | [15] |

| Ubiquinone (Q) / Semiquinone (Q•⁻) | -0.163 V | vs. NHE, in water (calculated) | [16][17][18] |

Note: SHE (Standard Hydrogen Electrode) and NHE (Normal Hydrogen Electrode) are equivalent reference electrodes.

Interpretation and Field Insights

-

The standard potential of approximately +45 mV for the overall two-electron transfer of ubiquinone at physiological pH is a critical biological benchmark.[15] As this compound is the core of this system, its potential is expected to be very close to this value under similar aqueous, pH 7 conditions.

-

The first one-electron reduction to a semiquinone radical is calculated to be significantly more negative at -163 mV .[16][17][18] This highlights that the overall two-electron process is more favorable.

-

Significance for Antioxidant Activity: The positive potential relative to major cellular oxidants (like superoxide radicals) makes the electron transfer from ubiquinol thermodynamically favorable, establishing its role as an effective physiological antioxidant. Its potential is finely tuned by its chemical structure to be effective without being so powerfully reducing that it would interfere with other necessary biological redox reactions.

Applications in Research and Drug Development

A precise understanding of the is crucial for its application.

-

Antioxidant Formulation: In both cosmetics and pharmaceuticals, the redox potential dictates the compound's ability to protect against oxidative stress. Formulations can be optimized by selecting solvents and pH conditions that maintain the most favorable (most negative) potential, enhancing product stability and efficacy.

-

Drug Development: As a free radical scavenger, it serves as a model compound for developing more complex drugs targeting diseases associated with oxidative damage.[4] Its redox potential is a primary parameter in quantitative structure-activity relationship (QSAR) studies to predict the antioxidant capacity of new derivatives.

-

Mitochondrial Research: Coenzyme Q is a central component of the mitochondrial electron transport chain.[17] Studying the electrochemistry of its simplest form, CoQ0, provides fundamental data for models of mitochondrial function and dysfunction, which are implicated in aging and numerous neurodegenerative diseases.

Conclusion

This compound is a foundational molecule for understanding the chemistry of the entire ubiquinone class. Its redox potential is not merely a physical constant but the defining characteristic of its biological and chemical function. While its potential is closely aligned with that of other ubiquinones, precise determination under specific experimental conditions is best achieved through rigorous electrochemical methods like cyclic voltammetry. The detailed protocol and theoretical framework provided in this guide empower researchers to perform these measurements, enabling the continued development of novel antioxidant therapies and a deeper understanding of cellular bioenergetics.

References

- ChemBK. (2024). This compound.

- P&S Chemicals. (n.d.). Product information, this compound.

- Gao, X., Wen, X., & Esser, L. (2022). The mitochondrial coenzyme Q junction and complex III: biochemistry and pathophysiology. FEBS Journal, 289(22), 6936–6958.

- Hussien, M. A., et al. (2019). Voltammetric determination of hydroquinone, catechol, and resorcinol by using a glassy carbon electrode modified with electrochemically reduced graphene oxide-poly(Eriochrome black T) and gold nanoparticles. Mikrochimica Acta, 186(4), 261.

- Intabli, H., et al. (2022). The application of cyclic voltammetry and digital simulation for the examination of hydroquinone oxidation at a polycrystalline. International Journal of Electrochemical Science, 17, 220631.

- Chegg. (2020). Solved: The standard reduction potential for ubiquinone (Q or coenzyme Q) is 0.045 V.

- Tyszczuk-Rotko, K., et al. (2014). Simultaneous and selective electrochemical determination of hydroquinone, catechol and resorcinol at poly(1,5-diaminonaphthalene)/glassy carbon-modified electrode in different media. Journal of the Brazilian Chemical Society, 25(11), 2029-2038.

- M. Ishikita, H., et al. (2017). Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution. Photosynthesis Research, 134(2), 193-200.

- Hapiot, P., et al. (2012). Voltammetric analysis of hydroquinone in skin whitening cosmetic using ferrocene modified carbon paste electrode. Rasayan Journal of Chemistry, 5(2), 209-216.

- M. Ishikita, H., et al. (2017). Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution. PubMed, National Center for Biotechnology Information.

- Wang, Y., et al. (2016). A study on the electrochemical behavior of hydroquinone at a nanometer cobalt/l-glutamate-modified electrode. RSC Advances, 6(81), 77805-77812.

- Gulaboski, R., Markovski, V., & Jihe, Z. (2016). Redox chemistry of coenzyme Q—a short overview of the voltammetric features.

- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0246128).

- M. Ishikita, H., et al. (2017). Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution. ResearchGate.

- PubChem. (n.d.). 2,3-Dimethoxy-5-methyl-1,4-benzenediol. National Center for Biotechnology Information.

- P&S Chemicals. (n.d.). This compound.

- Global Substance Registration System. (n.d.). 2,3-DIMETHOXY-5-METHYL-1,4-BENZENEDIOL.

- Herreros-Cifuentes, I., et al. (2020).

- Elgrishi, N. (2024). Electrochemical Synthesis of Quinones and Hydroquinones. ACS Electrochemistry Au.

Sources

- 1. 2,3-Dimethoxy-5-methyl-1,4-benzenediol | C9H12O4 | CID 11183027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethoxy-5-methyl-1,4-hydroquinone | 3066-90-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. mybiosource.com [mybiosource.com]

- 5. 2,3-Dimethoxy-5-methyl-1,4-hydroquinone | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. pschemicals.com [pschemicals.com]

- 8. usbio.net [usbio.net]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Voltammetric determination of hydroquinone, catechol, and resorcinol by using a glassy carbon electrode modified with electrochemically reduced graphene oxide-poly(Eriochrome black T) and gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. electrochemsci.org [electrochemsci.org]

- 13. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 14. Simultaneous and selective electrochemical determination of hydroquinone, catechol and resorcinol at poly(1,5-diaminonaphthalene)/glassy carbon-modified electrode in different media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chegg.com [chegg.com]

- 16. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 2,3-Dimethoxy-5-methylhydroquinone: Unveiling its Antioxidant Potential in Drug Development

Introduction: The Significance of 2,3-Dimethoxy-5-methylhydroquinone in Redox Biology

This compound, the fully reduced form of Coenzyme Q0, is a paramount molecule in the study of cellular metabolism and antioxidant defense.[1] As a structural analog of the electron carrier Coenzyme Q10 (CoQ10), it plays a crucial role in mitochondrial electron transport and mitigating oxidative stress.[2][3][4] Its ability to act as a potent free radical scavenger makes it a molecule of significant interest for drug development professionals, particularly in the context of neurodegenerative diseases, cardiovascular conditions, and other pathologies linked to oxidative damage.[5][6]

This technical guide provides researchers and drug development scientists with a comprehensive framework for employing quantum chemical calculations to elucidate the electronic structure and antioxidant properties of this compound. By leveraging the principles of Density Functional Theory (DFT), we can move beyond empirical observations to a predictive, mechanism-based understanding of its function. This approach is invaluable for rational drug design, enabling the optimization of molecular properties to enhance therapeutic efficacy.[7]

The ‘Why’: Causality Behind the Computational Approach

The antioxidant activity of a hydroquinone derivative is fundamentally governed by its electronic structure. The ease with which it can donate a hydrogen atom (from its hydroxyl groups) or an electron to neutralize a reactive oxygen species (ROS) is quantifiable through quantum mechanics.[8][9][10] Parameters such as Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential, and bond dissociation enthalpy provide direct insights into this reactivity.[11][12]

We employ Density Functional Theory (DFT) as our computational engine. DFT offers a robust balance between computational cost and accuracy for organic molecules of this size, making it a workhorse in modern computational chemistry.[10] Specifically, the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) has been extensively benchmarked and provides reliable results for thermochemistry and electronic properties of organic compounds.[13][14][15][16] This level of theory allows us to build a self-validating protocol that is both accessible and scientifically rigorous.

Methodology: A Self-Validating Computational Protocol

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian software suite, a widely used platform in computational chemistry.[17][18][19] The principles, however, are transferable to other quantum chemistry packages.

Experimental Workflow: From Structure to Analysis

The entire computational process follows a logical sequence designed to ensure the results are physically meaningful and validated at each stage.

Caption: Workflow for quantum chemical analysis of this compound.

Step-by-Step Protocol

-

Molecule Construction:

-

Using molecular modeling software (e.g., GaussView), construct the 3D structure of this compound.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.[19]

-

-

Geometry Optimization Input File:

-

Route Section (# line): #p Opt Freq B3LYP/6-31G(d,p) Pop=Full

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to verify the optimized structure is a true energy minimum and to compute thermochemical data.

-

B3LYP/6-31G(d,p): Specifies the DFT functional and basis set.[13] This is a well-established level of theory for such molecules.[14][15][21]

-

Pop=Full: Requests a full population analysis to obtain detailed information about molecular orbitals and atomic charges.

-

-

Title Section: A brief, descriptive title (e.g., "this compound Opt+Freq B3LYP/6-31G(d,p)").

-

Charge and Multiplicity: 0 1 (for a neutral molecule in a singlet state).

-

Coordinate Section: Paste the coordinates from Step 1.

-

Execution and Validation:

-

Run the calculation using the Gaussian software.[17]

-

Upon completion, open the output log file (.log).

-

Crucial Validation Step: Search for the results of the frequency calculation. Confirm that there are zero imaginary frequencies . An imaginary frequency indicates the structure is a transition state, not a stable minimum, and the optimization must be repeated.

-

-

Data Extraction and Analysis:

-

The optimized geometry can be visualized and geometric parameters (bond lengths, angles) can be measured.

-

Thermochemical data, including the total electronic energy, will be summarized in the output file.

-

The energies of the molecular orbitals (HOMO and LUMO) are found in the population analysis section.

-

Generate cube files for the HOMO, LUMO, and electrostatic potential (ESP) surfaces for visualization.

-

Results and Interpretation: Linking Quantum Properties to Antioxidant Function

The output of these calculations provides a quantitative basis for understanding the molecule's reactivity.

Quantitative Data Summary

The following table presents hypothetical but representative data obtained from a B3LYP/6-31G(d,p) calculation.

| Parameter | Calculated Value | Significance in Drug Development |

| Total Electronic Energy | -688.1234 a.u. | Provides a baseline for comparing the stability of different conformers or derivatives. |

| HOMO Energy | -5.45 eV | Higher HOMO energy correlates with a greater ability to donate electrons, a key step in antioxidant activity.[10][22] |

| LUMO Energy | 0.89 eV | Lower LUMO energy indicates a greater ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.34 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[8][22] |

| Dipole Moment | 2.15 Debye | Influences solubility and the ability to cross biological membranes. |

Frontier Molecular Orbitals (HOMO & LUMO)

The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity.

-